molecular formula C18H16N2O4 B7572445 Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate

Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate

Cat. No. B7572445
M. Wt: 324.3 g/mol
InChI Key: ZFDHOWLIQACKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate, commonly known as MCA, is a synthetic compound with potential applications in scientific research. It belongs to the class of compounds known as acylamino acids and has been studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MCA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, MCA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDAC activity, MCA may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MCA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MCA has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MCA in lab experiments is its potential as a new anticancer drug candidate. Additionally, MCA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MCA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MCA. One area of research could be the development of new MCA analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to better understand the mechanism of action of MCA and its potential use in the treatment of neurological disorders. Finally, more research could be done to explore the potential use of MCA as a fluorescent probe for the detection of metal ions in biological systems.
In conclusion, Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate is a synthetic compound with potential applications in scientific research. It has been studied for its potential use as an anticancer drug candidate and as a fluorescent probe for the detection of metal ions in biological systems. While there are some limitations to its use in lab experiments, MCA remains a promising compound for further study and development.

Synthesis Methods

MCA can be synthesized using a multi-step process that involves the reaction of 4-cyanophenol with ethyl chloroformate to form ethyl 2-(4-cyanophenoxy)acetate. This intermediate is then reacted with 2-aminophenylacetic acid to form MCA. The purity of the compound can be improved through various purification methods such as recrystallization or column chromatography.

Scientific Research Applications

MCA has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, MCA has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-18(22)17(14-5-3-2-4-6-14)20-16(21)12-24-15-9-7-13(11-19)8-10-15/h2-10,17H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHOWLIQACKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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